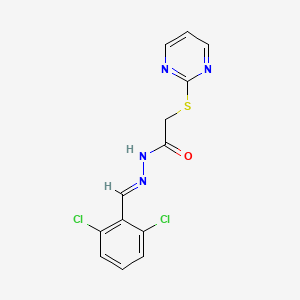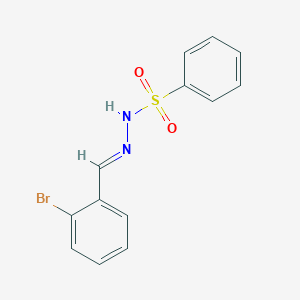![molecular formula C13H8N4O3 B5557837 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities and medicinal properties. In
Scientific Research Applications
Discovery of a Long-Acting, Peripherally Selective Inhibitor
Research on novel nitrocatechol-substituted heterocycles, including 3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives, led to the identification of compounds with significant potential in medical therapy. Specifically, the modification of these compounds resulted in the discovery of a long-acting, purely peripheral inhibitor of catechol-O-methyltransferase (COMT), which shows promise for adjunct therapy in Parkinson's disease due to its prolonged COMT inhibition and minimized toxicity, offering an alternative to existing treatments like entacapone and tolcapone (Kiss et al., 2010).
Synthesis and Energetic Material Applications
The synthesis of 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide (ANTP) from related pyridine-based compounds demonstrated the utility of these structures in creating high-density, energetic materials. ANTP, a fused, tricyclic pyridine-based compound, was highlighted for its significant density, low thermal stability, and positive heat of formation, showcasing its potential for applications in explosives and propellants (Congming Ma et al., 2018).
Optoelectronic and Mechanical Features in Polymer Composites
Studies on nitrophenyl supported poly(1,3,4-oxadiazole)s, such as those incorporating this compound, explored their application in polymer light emitting diodes (PLEDs) and as semiconducting packaging materials. The incorporation of TiO2 nanoparticles into these polymers enhanced their optoelectrical, morphological, and mechanical properties, indicating their potential as active or electron transport layers in PLEDs and beyond (Nimisha Kaippamangalath et al., 2016).
Antibacterial Activity of Oxadiazole Derivatives
The synthesis and in vitro evaluation of oxoethylthio-1,3,4-oxadiazole derivatives, including those structurally related to this compound, against Mycobacterium tuberculosis H37Rv, uncovered compounds with significant anti-tubercular activity. This highlights the potential of such compounds in developing new antibacterial agents (J. Raval et al., 2014).
Synthesis Routes for COMT Inhibitors
Innovative synthesis methods for 2-trifluoromethyl-nicotinic acid derivatives, which are key intermediates in manufacturing COMT inhibitors including this compound derivatives, have been developed. These routes demonstrate the chemical versatility and application of such compounds in medicinal chemistry, specifically in the context of Parkinson's disease therapy (L. Kiss et al., 2008).
Properties
IUPAC Name |
5-(4-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-5-3-9(4-6-11)13-15-12(16-20-13)10-2-1-7-14-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKMKYMLNAUMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)
![1-methyl-3-[(4-nitrobenzylidene)amino]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5557765.png)
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5557773.png)
![4-{3-[(3-benzyl-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5557775.png)
![1-[2-(4-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557784.png)
![1-(4-methoxy-3-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557786.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5557794.png)
![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)
![4-[4-(3-hydroxy-3-methylbutyl)benzyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5557810.png)


![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)
![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

